molecular formula C14H11F3N4O B8338816 4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one

4-amino-1-benzyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-2-one

Cat. No. B8338816
M. Wt: 308.26 g/mol
InChI Key: OQBWPSLLJDBFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691877B2

Procedure details

1-Benzyl-4-benzylamino-6-trifluoromethyl-1,3-dihydro-imidazo[4,5-c]pyridine-2-one (2.63 g, 6.60 mmol) was dissolved in c.H2SO4 (50 ml) and the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was cooled to 0° C. and ice was added. K2CO3 (150 g) was dissolved in water (700 ml) and the reaction mixture was added dropwise. The aqueous was extracted with EtOAc (6×500 ml). The combined organics were washed with brine (200 ml), dried over MgSO4 and concentrated in vacuo to give the title compound (1.20 g) as a white solid.
Name
1-Benzyl-4-benzylamino-6-trifluoromethyl-1,3-dihydro-imidazo[4,5-c]pyridine-2-one
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[CH:15]=[C:14]([C:17]([F:20])([F:19])[F:18])[N:13]=[C:12]([NH:21]CC3C=CC=CC=3)[C:11]=2[NH:10][C:9]1=[O:29])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.C([O-])([O-])=O.[K+].[K+]>O>[NH2:21][C:12]1[C:11]2[NH:10][C:9](=[O:29])[N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:16]=2[CH:15]=[C:14]([C:17]([F:20])([F:19])[F:18])[N:13]=1 |f:2.3.4|

Inputs

Step One
Name
1-Benzyl-4-benzylamino-6-trifluoromethyl-1,3-dihydro-imidazo[4,5-c]pyridine-2-one
Quantity
2.63 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(NC=2C(=NC(=CC21)C(F)(F)F)NCC2=CC=CC=C2)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
ice was added
ADDITION
Type
ADDITION
Details
the reaction mixture was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc (6×500 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC2=C1NC(N2CC2=CC=CC=C2)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.